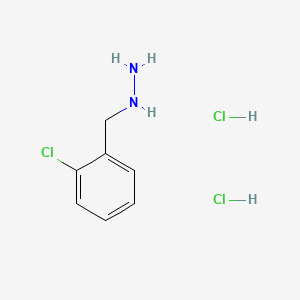

(2-Chlorobenzyl)hydrazine dihydrochloride

説明

(2-Chlorobenzyl)hydrazine dihydrochloride is a hydrazine derivative characterized by a 2-chlorobenzyl substituent attached to a hydrazine backbone, with two hydrochloride counterions.

The compound’s structure confers unique physicochemical properties, such as moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol, and stability influenced by the weak nitrogen-nitrogen bond common to hydrazine derivatives .

特性

IUPAC Name |

(2-chlorophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c8-7-4-2-1-3-6(7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGVOVHWHHZPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2-Chlorobenzyl)hydrazine dihydrochloride , a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C7H10Cl2N2

- Molecular Weight : 195.08 g/mol

- CAS Number : 41052-75-9

- Solubility : Soluble in water, indicating potential for bioavailability in biological systems.

Antimicrobial Activity

Research indicates that (2-Chlorobenzyl)hydrazine dihydrochloride exhibits significant antimicrobial properties. A study highlighted its effectiveness against Mycobacterium smegmatis, which is used as a model organism for Mycobacterium tuberculosis resistance studies. The compound was instrumental in exploring intrinsic resistance mechanisms to fluoroquinolones, a class of antibiotics used to treat tuberculosis .

Cytotoxicity and Cancer Research

Hydrazine derivatives, including (2-Chlorobenzyl)hydrazine dihydrochloride, have been implicated in cancer research. Historical data from studies involving workers in hydrazine production revealed increased incidences of various cancers, including stomach and prostate cancers . This raises concerns regarding the compound's potential carcinogenic effects, necessitating further investigation into its safety profile.

The biological activity of (2-Chlorobenzyl)hydrazine dihydrochloride can be attributed to its ability to interact with cellular components. It is believed to induce oxidative stress within microbial cells, leading to cell death. Additionally, its lipophilicity allows for effective membrane penetration, enhancing its bioactivity against target pathogens .

Study on Antimicrobial Resistance

In a controlled laboratory setting, (2-Chlorobenzyl)hydrazine dihydrochloride was tested against various strains of Mycobacterium smegmatis. The results demonstrated a notable reduction in bacterial viability at concentrations above 50 µg/mL. The compound's mechanism was linked to the disruption of bacterial cell wall synthesis and function .

Carcinogenicity Assessment

A retrospective cohort study involving 423 male workers exposed to hydrazine derivatives reported several cases of cancer. The findings suggested that prolonged exposure to hydrazine compounds could be associated with an elevated risk of developing malignancies, particularly in the gastrointestinal tract and prostate . This underscores the need for stringent safety measures when handling such compounds.

Table 1: Antimicrobial Activity of (2-Chlorobenzyl)hydrazine Dihydrochloride

| Concentration (µg/mL) | % Inhibition of M. smegmatis |

|---|---|

| 10 | 20 |

| 25 | 45 |

| 50 | 75 |

| 100 | 90 |

Table 2: Cancer Incidence Among Hydrazine Workers

| Type of Cancer | Number of Cases | Relative Risk |

|---|---|---|

| Stomach Cancer | 3 | High |

| Prostate Cancer | 1 | Moderate |

| Neurogenic Tumors | 1 | Low |

類似化合物との比較

Table 1: Comparative Analysis of Hydrazine Dihydrochloride Derivatives

*Inferred from molecular formulas.

†Based on general stability trends of hydrazine dihydrochlorides .

‡Inferred from biological activity of hydrazone derivatives .

Key Findings:

Structural Influences on Stability :

- The stability of hydrazine dihydrochlorides is inversely related to the steric bulk of substituents. For example, diphenyl-dibenzylhydrazine dihydrochloride exhibits low stability due to weak N–N bonds exacerbated by bulky aromatic groups . In contrast, (2-Chlorobenzyl)hydrazine dihydrochloride, with a smaller 2-chlorobenzyl group, likely has moderate stability.

Substituent Effects on Physicochemical Properties :

- Electron-withdrawing groups (e.g., -Cl, -Br) increase molecular polarity, enhancing solubility in polar solvents. The chloro and bromo derivatives (e.g., (2-Chlorobenzyl)- and (2-Bromobenzyl)- analogs) are inferred to have better solubility in DMSO compared to the methoxy variant, which is hygroscopic .

- Melting points vary with substituent electronegativity and crystal packing. The 4-methoxy derivative decomposes at 194–195°C, while the diphenyl analog melts at 215.5°C .

Toxicological Considerations: Substituents significantly influence toxicity. For instance, 1,2-dimethylhydrazine dihydrochloride is highly carcinogenic in hamsters , whereas hydrazine sulfate shows species-dependent toxicity. The chloro substituent in (2-Chlorobenzyl)hydrazine dihydrochloride may alter metabolic pathways, necessitating further toxicological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。